molecular formula C22H17ClN4O3 B12188005 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12188005
M. Wt: 420.8 g/mol
InChI Key: FIQCBSAJWGIRKV-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a pyridine moiety, and a chlorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline core or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives with different substituents on the quinazoline core or the phenyl group. Examples include:

Uniqueness

The uniqueness of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C22H17ClN4O3/c1-30-20-7-5-16(10-18(20)23)27-13-26-19-9-15(4-6-17(19)22(27)29)21(28)25-12-14-3-2-8-24-11-14/h2-11,13H,12H2,1H3,(H,25,28)

InChI Key

FIQCBSAJWGIRKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CN=CC=C4)Cl

Origin of Product

United States

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